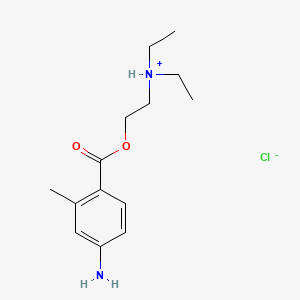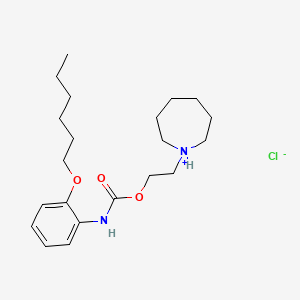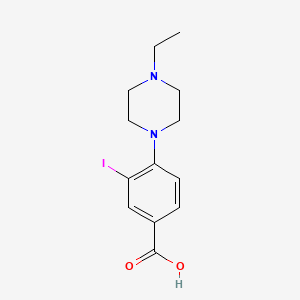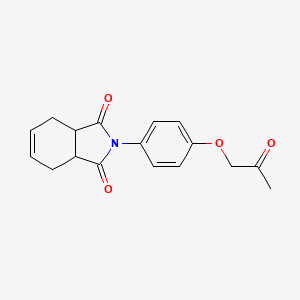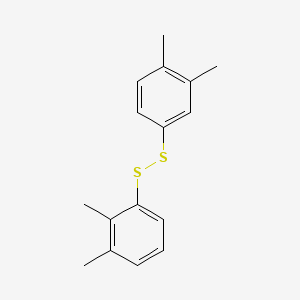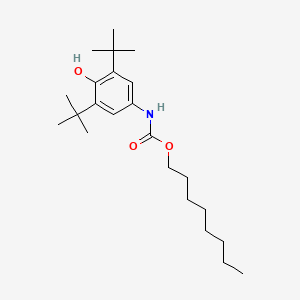
Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate: is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of organic polymers. The compound is also referred to as PowerNox™ 1135 and is known for its effectiveness in preventing oxidative degradation in materials such as plastics, rubbers, and synthetic fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate typically involves the reaction of 3,5-bis(tert-butyl)-4-hydroxybenzoic acid with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure consistent quality. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Oxidation: The major products include quinones and other oxidized derivatives.
Substitution: Substituted carbamates and phenolic derivatives.
Hydrolysis: The products include 3,5-bis(tert-butyl)-4-hydroxybenzoic acid and octanol.
Scientific Research Applications
Chemistry: The compound is widely used as an antioxidant in the stabilization of organic polymers. It helps in preventing the oxidative degradation of materials such as PVC, ABS, and polyethylene .
Biology: In biological research, the compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress .
Medicine: While not commonly used in medicine, the compound’s antioxidant properties make it a subject of interest in the development of therapeutic agents that can mitigate oxidative damage in biological systems .
Industry: In industrial applications, octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is used in the production of synthetic fibers, waxes, fats, oils, and lubricants. It is also used in combination with other stabilizers for enhanced thermal and light stabilization in outdoor applications .
Mechanism of Action
The primary mechanism of action of octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is its ability to act as an antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation. The tert-butyl groups provide steric hindrance, enhancing the stability of the antioxidant and preventing its premature degradation .
Comparison with Similar Compounds
tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.
3,5-di-tert-butyl-4-hydroxybenzoic acid: A precursor in the synthesis of various antioxidants.
Octyl gallate: Another antioxidant used in food and industrial applications.
Uniqueness: Octyl (3,5-bis(tert-butyl)-4-hydroxyphenyl)carbamate is unique due to its combination of a phenolic antioxidant with a carbamate ester, providing both stability and versatility in various applications. Its effectiveness in preventing oxidative degradation in a wide range of materials makes it a valuable compound in industrial and research settings .
Properties
CAS No. |
58114-34-4 |
|---|---|
Molecular Formula |
C23H39NO3 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
octyl N-(3,5-ditert-butyl-4-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C23H39NO3/c1-8-9-10-11-12-13-14-27-21(26)24-17-15-18(22(2,3)4)20(25)19(16-17)23(5,6)7/h15-16,25H,8-14H2,1-7H3,(H,24,26) |
InChI Key |
NTTIENRNNNJCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


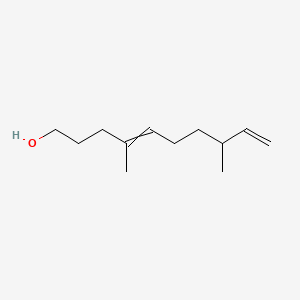
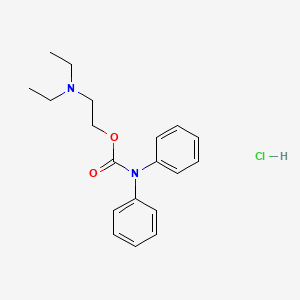
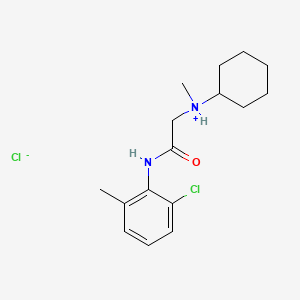
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
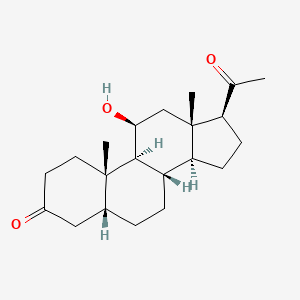
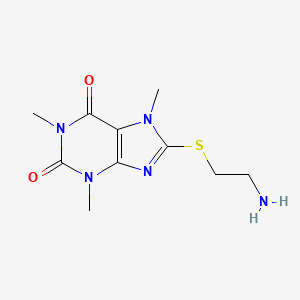

![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
